molecular formula C10H11IO5 B13386589 Benzoic acid, 2-iodo-3,4,5-trimethoxy- CAS No. 98799-41-8

Benzoic acid, 2-iodo-3,4,5-trimethoxy-

Cat. No.: B13386589
CAS No.: 98799-41-8
M. Wt: 338.10 g/mol
InChI Key: HCOQESVRKVCVKG-UHFFFAOYSA-N
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Description

Benzoic acid, 2-iodo-3,4,5-trimethoxy-: is an organic compound with the molecular formula C10H11IO5 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-iodo-3,4,5-trimethoxy- typically involves the iodination of 3,4,5-trimethoxybenzoic acid. One common method is the Sandmeyer reaction, where 3,4,5-trimethoxybenzoic acid is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom . The reaction conditions usually involve acidic media and controlled temperatures to ensure the selective introduction of the iodine atom.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-iodo-3,4,5-trimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted benzoic acids.

    Oxidation Products: Aldehydes or carboxylic acids.

    Coupling Products: Biaryl compounds with various functional groups.

Scientific Research Applications

Chemistry: Benzoic acid, 2-iodo-3,4,5-trimethoxy- is used as a building block in organic synthesis. Its ability to undergo various reactions makes it valuable for creating complex molecules.

Biology and Medicine: The compound’s derivatives have shown potential in medicinal chemistry for developing new drugs. Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery .

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other fine chemicals. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of benzoic acid, 2-iodo-3,4,5-trimethoxy- involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine and methoxy groups on the benzene ring influence the compound’s reactivity and selectivity in these reactions. The compound can form intermediates that undergo further transformations, leading to the desired products .

Comparison with Similar Compounds

  • Benzoic acid, 3,4,5-trimethoxy-
  • Benzoic acid, 2,4,5-trimethoxy-
  • 2-Iodobenzoic acid

Comparison:

Uniqueness: The presence of both iodine and methoxy groups in benzoic acid, 2-iodo-3,4,5-trimethoxy- provides a unique combination of reactivity and stability, making it valuable for various applications in research and industry .

Properties

CAS No.

98799-41-8

Molecular Formula

C10H11IO5

Molecular Weight

338.10 g/mol

IUPAC Name

2-iodo-3,4,5-trimethoxybenzoic acid

InChI

InChI=1S/C10H11IO5/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4H,1-3H3,(H,12,13)

InChI Key

HCOQESVRKVCVKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)I)OC)OC

Origin of Product

United States

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